1H-Pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that combines features of pyridine and oxazine rings. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the development of new pharmaceuticals. The unique structure of 1H-pyrido[2,3-b][1,4]oxazine allows for diverse functionalization, making it a valuable scaffold for drug design.
1H-Pyrido[2,3-b][1,4]oxazine belongs to the class of heterocycles, specifically the oxazines. These compounds are characterized by a six-membered ring containing one nitrogen and one oxygen atom. The pyrido-oxazine family includes various derivatives that can be synthesized through different chemical reactions. The compound's classification is significant for understanding its reactivity and potential biological activities.
The synthesis of 1H-pyrido[2,3-b][1,4]oxazine can be achieved through several methods:
The molecular structure of 1H-pyrido[2,3-b][1,4]oxazine features a bicyclic framework comprising a pyridine ring fused with an oxazine ring. The general formula can be represented as C₈H₈N₂O. Structural data typically obtained from nuclear magnetic resonance (NMR) spectroscopy reveal distinct chemical shifts that correspond to various protons in the molecule.
1H-Pyrido[2,3-b][1,4]oxazine participates in various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for compounds like 1H-pyrido[2,3-b][1,4]oxazine typically involves interaction with biological targets such as enzymes or receptors. For example:
Quantitative data on binding affinities and inhibition constants are often derived from biochemical assays.
Additional properties such as stability under various pH conditions or thermal stability are also relevant for practical applications.
The applications of 1H-pyrido[2,3-b][1,4]oxazine extend into several fields:
The ongoing research into this compound underscores its versatility and potential impact across various scientific domains.
The core scaffold 1H-pyrido[2,3-b][1,4]oxazine (C₇H₆N₂O) is defined by fusion between pyridine and oxazine rings. The numbering in the IUPAC name specifies the ring fusion sites: the pyridine ring bonds at its 2- and 3-positions to the oxazine’s 4a- and 8a-positions, respectively. This unambiguous naming distinguishes it from isomeric structures like pyrido[3,2-b][1,4]oxazine (fusion at pyridine positions 3- and 2-) or pyrido[3,4-b][1,4]oxazine (fusion at 3- and 4-). Such isomers arise from variations in the pyridine-oxazine bond connectivity, leading to distinct electronic distributions and physicochemical properties [1] [4].
Table 1: Isomeric Pyrido-Oxazine Systems
Compound Name | Fusion Sites | CAS Number | Molecular Formula |
---|---|---|---|
1H-Pyrido[2,3-b][1,4]oxazine | Pyridine: 2,3; Oxazine: 4a,8a | 45080014 (PubChem CID) | C₇H₆N₂O |
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine | Pyridine: 3,2; Oxazine: 4a,8a | 13196538 (PubChem CID) | C₇H₈N₂O |
1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | Pyridine: 2,3; [1,3]Oxazine | 2734004-61-4 | C₈H₈N₂O₂ |
The parent structure exhibits tautomerism, with the 1H-form (lactam) being energetically favored over the 3H-form (lactim) due to aromatic stabilization of the pyridine ring. Derivatives like 1-methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one (CAS 2734004-61-4) further illustrate functionalization at N1, which alters hybridization and ring conformation [1].
Derivatives of this scaffold are synthesized via annelation, Smiles rearrangement, or nucleophilic substitution. Key synthetic routes include:
Table 2: Key Derivatives and Synthetic Applications
Derivative | CAS Number | Synthetic Method | Primary Application |
---|---|---|---|
1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | 2734004-61-4 | Nucleophilic substitution | Isavuconazole impurity reference |
1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | 1203499-66-4 | N-Alkylation of core | Building block for drug discovery |
7-(Pinacolboranyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | 1515866-60-0 | Miyaura borylation | Cross-coupling reactions |
N-Substituents critically modulate properties:
X-ray crystallography of pyrido[2,3-b][1,4]oxazine derivatives confirms planarity of the pyridine ring and puckering in the oxazine moiety. Key structural features include:
Table 3: Crystallographic Parameters for Representative Derivatives
Parameter | 1-Methyl-2-oxo-derivative | Non-methylated Parent | tert-Butyl Derivative |
---|---|---|---|
Pyridine Ring Planarity | Deviations < 0.02 Å | Deviations < 0.01 Å | Deviations < 0.03 Å |
N1–C8 Bond Length | 1.452 Å | 1.438 Å | 1.461 Å |
C2=O1 Bond Length | 1.224 Å | 1.231 Å | 1.219 Å |
Ring Puckering (θ) | 18.7° | 15.2° | 22.5° |
NMR studies corroborate crystallographic data:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8